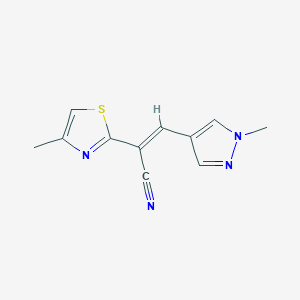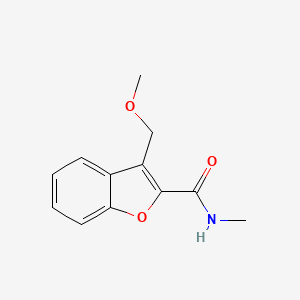
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XMD8-92 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein tankyrase. This protein is involved in the regulation of β-catenin, a key component of the Wnt pathway. By inhibiting tankyrase, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide prevents the degradation of β-catenin and leads to the inhibition of Wnt signaling.
Biochemical and Physiological Effects
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits cell proliferation and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In addition, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. It has also been shown to have high selectivity for tankyrase, which reduces the risk of off-target effects. However, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide. One potential application is in the treatment of cancer, particularly in combination with other therapies. 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. In addition, further studies are needed to fully understand the mechanism of action of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide involves several steps, including the reaction of 6-methyl-4-hydroxycoumarin with 3-methylbutyric acid to form 6-methyl-N-(3-methylbutyl)-4-hydroxycoumarin. This intermediate is then reacted with oxalyl chloride and N,N-dimethylformamide to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including colon, breast, and liver cancer cells. 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)6-7-17-16(19)15-9-13(18)12-8-11(3)4-5-14(12)20-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWPBQNLSENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)


![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)


